6,8-Dimethyl-1,2-dihydroquinazoline
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Overview
Description
6,8-Dimethyl-1,2-dihydroquinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline core with two methyl groups attached at the 6th and 8th positions, and it exists in a dihydro form, indicating the presence of hydrogen atoms at specific positions in the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-1,2-dihydroquinazoline can be achieved through various methods, including:
Aza-Diels-Alder Reaction: This method involves the reaction of an imine with an electron-rich alkene.
Microwave-Assisted Reaction: This method utilizes microwave irradiation to accelerate the reaction process, leading to higher yields and shorter reaction times.
Metal-Mediated Reaction: Transition metals such as palladium or copper can be used as catalysts to facilitate the formation of quinazoline derivatives.
Ultrasound-Promoted Reaction: Ultrasound waves can enhance the reaction rate and yield by providing energy to the reaction mixture.
Phase-Transfer Catalysis: This method involves the use of a phase-transfer catalyst to transfer one reactant from one phase to another, thereby increasing the reaction rate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
6,8-Dimethyl-1,2-dihydroquinazoline undergoes various chemical reactions, including:
Scientific Research Applications
6,8-Dimethyl-1,2-dihydroquinazoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-1,2-dihydroquinazoline involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit enzymes such as glycogen synthase kinase (GSK-3), which plays a role in various cellular processes . The compound’s effects are mediated through its binding to these targets, leading to the modulation of biological pathways and therapeutic outcomes.
Comparison with Similar Compounds
6,8-Dimethyl-1,2-dihydroquinazoline can be compared with other similar compounds, such as:
Quinazoline Oxides: These derivatives have an oxygen atom introduced into the quinazoline ring, leading to different chemical and biological properties.
Substituted Quinazolines: Compounds with various substituents at different positions on the quinazoline ring can exhibit a wide range of biological activities and therapeutic potentials.
Properties
IUPAC Name |
6,8-dimethyl-1,2-dihydroquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-3-8(2)10-9(4-7)5-11-6-12-10/h3-5,12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZVLHATRQZUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=NCN2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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